Methyl 2-bromo-2-(6-chloropyridin-3-yl)acetate
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Overview
Description
Methyl 2-bromo-2-(6-chloropyridin-3-yl)acetate is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom and a chlorine atom attached to a pyridine ring, along with a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-2-(6-chloropyridin-3-yl)acetate typically involves the bromination of 6-chloropyridine followed by esterification. One common method involves the reaction of 6-chloropyridine with bromine in the presence of a suitable solvent to introduce the bromine atom at the 2-position. The resulting brominated intermediate is then reacted with methyl acetate under acidic conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-2-(6-chloropyridin-3-yl)acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the halogen atoms.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a suitable solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Methyl 2-bromo-2-(6-chloropyridin-3-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-bromo-2-(6-chloropyridin-3-yl)acetate involves its interaction with specific molecular targets. The bromine and chlorine atoms on the pyridine ring can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways, making the compound a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(6-bromo-2-chloropyridin-3-yl)acrylate: Similar in structure but with an acrylate group instead of an acetate group.
2-Bromo-6-chloropyridine: Lacks the ester group, making it less versatile in certain synthetic applications.
Chlorantraniliprole: A more complex compound with additional functional groups, used as an insecticide.
Uniqueness
Methyl 2-bromo-2-(6-chloropyridin-3-yl)acetate is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides a balance of reactivity and stability, making it a valuable compound in both research and industrial contexts.
Properties
Molecular Formula |
C8H7BrClNO2 |
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Molecular Weight |
264.50 g/mol |
IUPAC Name |
methyl 2-bromo-2-(6-chloropyridin-3-yl)acetate |
InChI |
InChI=1S/C8H7BrClNO2/c1-13-8(12)7(9)5-2-3-6(10)11-4-5/h2-4,7H,1H3 |
InChI Key |
HJEYIBRBDACVHP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CN=C(C=C1)Cl)Br |
Origin of Product |
United States |
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